molecular formula C10H10O3 B1592597 Chroman-7-carboxylic acid CAS No. 527681-33-0

Chroman-7-carboxylic acid

Cat. No. B1592597
CAS RN: 527681-33-0
M. Wt: 178.18 g/mol
InChI Key: PMBKBKXGTAPJGU-UHFFFAOYSA-N
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Description

Chroman-7-carboxylic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 7-chromanecarboxylic acid . The InChI code is 1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 178.19 .

Scientific Research Applications

Synthesis and Pharmaceutical Development

Chroman-7-carboxylic acid derivatives, particularly chroman-2-carboxylates, are integral in synthesizing various bioactive compounds. These derivatives are used in the development of pharmaceutical agents such as repinotan, fidarestat, and nebivolol (Kim et al., 2015). Additionally, chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and shown to inhibit nuclear factor-kB (NF-kB) activity, a key factor in inflammatory responses (Kwak et al., 2008).

Antioxidant Properties

Certain derivatives of this compound, like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, exhibit significant antioxidant properties. These compounds have been tested for their effectiveness in various mediums, such as vegetable oils and animal fats, showing promising results (Cort et al., 1975).

Anticancer Research

Chroman-2-carboxylic acid derivatives have been explored for their potential as anti-breast cancer agents. For instance, substituted chromone-2-phenylcarboxamides, synthesized from chromones-2-carboxylic acid, exhibited cytotoxic effects on various breast cancer cell lines, indicating their potential in cancer treatment (Redda et al., 2014).

Novel Compound Synthesis

This compound and its derivatives are used in the synthesis of novel compounds. For instance, the synthesis of novel substituted chromone-2-phenylcarboxamides, as potential anti-breast cancer agents, starts with chromones-2-carboxylic acid (Redda et al., 2014). Another example is the synthesis of 6,7-dihydro-10-trideuteromethyl-6, 8, 8-trimethyl-8H-pyrano[3,2-g] chromone-2-carboxylic acid, used as a mass spectrometric stable isotope internal standard for studying the metabolic fate of related compounds (Minami, 1981).

Biochemical and Biophysical Research

This compound derivatives are also significant in biochemical and biophysical research. For instance, 6-Hydroxychroman-2-carboxylic acids have been synthesized and tested for their antioxidant properties in various test systems, offering insights into the structure-activity relationships of these compounds (Scott et al., 1974).

Safety and Hazards

Chroman-7-carboxylic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on chroman derivatives, including Chroman-7-carboxylic acid, is ongoing. Recent studies have focused on the synthesis of chroman derivatives and their potential biological activities . Future research may continue to explore these areas.

Mechanism of Action

Target of Action

It is known that chroman derivatives, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), exhibit antioxidant activity . This suggests that Chroman-7-carboxylic acid may also interact with biological targets involved in oxidative stress and free radical scavenging.

Mode of Action

Chroman derivatives are known to exhibit antioxidant activity, which involves the neutralization of free radicals . This suggests that this compound may interact with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage.

Biochemical Pathways

Given the antioxidant activity of similar chroman derivatives , it can be inferred that this compound may influence pathways related to oxidative stress and free radical scavenging.

Result of Action

Based on the known antioxidant activity of similar chroman derivatives , it can be inferred that this compound may help to prevent oxidative damage at the molecular and cellular levels.

properties

IUPAC Name

3,4-dihydro-2H-chromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBKBKXGTAPJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624650
Record name 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527681-33-0
Record name 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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